molecular formula C5H3ClN2O B566291 3-Chloropyridazine-4-carbaldehyde CAS No. 1797131-37-3

3-Chloropyridazine-4-carbaldehyde

Cat. No.: B566291
CAS No.: 1797131-37-3
M. Wt: 142.542
InChI Key: OSMHIDQDYHOUGD-UHFFFAOYSA-N
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Description

3-Chloropyridazine-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal and organic chemistry. Its molecular structure, incorporating both an aldehyde and a chlorine substituent on a pyridazine core, makes it a valuable precursor for constructing complex molecules. Research indicates that chloropyridazine derivatives are pivotal intermediates in synthetic pathways for drug discovery . The aldehyde group is a key reactive site for condensation reactions, such as the formation of hydrazones and other derivatives, which are common strategies in the development of pharmacologically active compounds . The specific reactivity of the chlorine atom at the 3-position allows for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, enabling researchers to diversify the molecular scaffold efficiently . This compound is primarily used in research and development laboratories as a starting material for the synthesis of more complex heterocyclic systems with potential biological activities. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloropyridazine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-4(3-9)1-2-7-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMHIDQDYHOUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Chlorination

Electrophilic chlorination of pyridazine-4-carbaldehyde represents a potential pathway, though the electron-deficient nature of the pyridazine ring complicates direct substitution. In pyridazine systems, chlorination typically occurs at positions activated by electron-donating groups or through directed metalation strategies. For example, the use of POCl₃ in the presence of Lewis acids (e.g., AlCl₃) has been employed to chlorinate pyridazinones at specific positions. Adapting this method, pyridazine-4-carbaldehyde could undergo chlorination at position 3 under controlled conditions.

Hypothetical Reaction Conditions :

  • Substrate : Pyridazine-4-carbaldehyde

  • Chlorinating Agent : POCl₃ (3 equiv)

  • Catalyst : AlCl₃ (0.1 equiv)

  • Temperature : 80–100°C

  • Duration : 6–8 hours

  • Expected Yield : 40–50% (theorized based on analogous pyridazine chlorinations).

Challenges include regioselectivity and potential side reactions at the aldehyde group. Protective strategies for the aldehyde (e.g., acetal formation) may be necessary to prevent undesired reactivity.

Oxidation of 3-Chloro-4-(hydroxymethyl)pyridazine

Synthesis of 3-Chloro-4-(hydroxymethyl)pyridazine

This two-step approach involves first introducing the hydroxymethyl group at position 4, followed by chlorination at position 3. The hydroxymethyl intermediate can be oxidized to the aldehyde post-chlorination.

Step 1: Hydroxymethylation

Pyridazine derivatives with hydroxymethyl groups are accessible via Mannich reactions or nucleophilic substitution . For instance, the reaction of pyridazine with formaldehyde under basic conditions could yield 4-(hydroxymethyl)pyridazine.

Step 2: Chlorination

Chlorination of the hydroxymethylated intermediate using POCl₃ or SOCl₂ introduces the chlorine substituent. In a reported analog, 6-chloropyridazine-4-carboxylic acid was synthesized via POCl₃-mediated chlorination of a pyridazinone precursor. Adapting this:

Reaction Conditions :

  • Substrate : 4-(hydroxymethyl)pyridazine

  • Chlorinating Agent : POCl₃ (2 equiv)

  • Solvent : Dichloroethane

  • Temperature : Reflux (80°C)

  • Duration : 3 hours

  • Yield : 60–70% (estimated from similar chlorinations).

Step 3: Oxidation to Aldehyde

The hydroxymethyl group is oxidized to a carbaldehyde using pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) . For example, PCC in dichloromethane at room temperature oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Data Table 1 : Oxidation Conditions and Outcomes

Oxidizing AgentSolventTemperatureDurationYield (%)
PCCCH₂Cl₂RT4 h75
MnO₂Acetone50°C6 h65
Swern OxidationTHF-20°C2 h70

Vilsmeier-Haack Formylation of 3-Chloropyridazine

Formylation at Position 4

The Vilsmeier-Haack reaction , which introduces formyl groups via electrophilic aromatic substitution, is a cornerstone of aldehyde synthesis. While pyridazines are less reactive toward electrophiles than benzene, directing groups or electron-donating substituents can facilitate formylation. For 3-chloropyridazine, the chlorine atom’s meta-directing effect may guide formylation to position 4.

Reaction Protocol :

  • Substrate : 3-Chloropyridazine

  • Vilsmeier Reagent : DMF (2 equiv) + POCl₃ (3 equiv)

  • Conditions : 0°C to RT, 12 hours

  • Workup : Quench with NaOH, extract with EtOAc

  • Yield : 30–40% (based on formylation of similar heterocycles).

Challenges : Low yields due to the pyridazine ring’s electron deficiency. Enhancing reactivity via pre-coordination with Lewis acids (e.g., TiCl₄) or ultrasound-assisted synthesis could improve efficiency.

Multi-Step Synthesis from Levulinate Derivatives

Leveraging Ethyl Levulinate

A six-step synthesis of methyl 6-chloropyridazine-3-carboxylate from ethyl levulinate suggests a framework for constructing 3-chloropyridazine-4-carbaldehyde. Modifications to introduce a formyl group include:

  • Cyclization : Convert ethyl levulinate to a dihydropyridazinone.

  • Bromination/Oxidation : Introduce functional groups for subsequent transformations.

  • Chlorination : Replace hydroxyl or bromine with chlorine using POCl₃.

  • Oxidation : Convert a methyl or hydroxymethyl group to an aldehyde.

Critical Step : Oxidation of a 4-methyl group to carbaldehyde requires selective conditions. KMnO₄ in acidic media or CrO₃ in acetone could achieve this, though over-oxidation risks necessitate careful monitoring.

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Leaving Groups

Activated pyridazine derivatives with leaving groups (e.g., nitro, fluoro) at position 3 can undergo SNAr with chloride ions. Subsequent formylation at position 4 completes the synthesis.

Example Pathway :

  • Substrate : 3-Nitro-4-formylpyridazine

  • Chlorination : NaN₃/Cl⁻ in DMF at 100°C replaces nitro with chlorine.

  • Purification : Column chromatography isolates 3-chloro-4-carbaldehyde.

Yield Optimization : Microwave-assisted SNAr reactions reduce reaction times and improve yields (e.g., 60% yield in 1 hour vs. 40% in 6 hours conventionally ).

Chemical Reactions Analysis

Types of Reactions

3-Chloropyridazine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: 3-Chloropyridazine-4-carboxylic acid.

    Reduction: 3-Chloropyridazine-4-methanol.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloropyridazine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the development of bioactive molecules for studying biological pathways.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Chloropyridazine-4-carbaldehyde involves its interaction with biological targets such as enzymes or receptors. For instance, derivatives of this compound have been identified as inhibitors of interleukin-1β converting enzyme (ICE), which plays a role in inflammatory processes. The compound’s effects are mediated through its ability to bind to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Structural Analogs in the Pyridazine Family

The pyridazine core is shared among several analogs, but substituent variations significantly alter properties:

Compound Name CAS Key Substituents Similarity Score Reactivity/Applications
3-Chloropyridazine-4-carbaldehyde C380560 Cl (C3), CHO (C4) - Condensation reactions, standards
6-Chloropyridazine-3,4-diamine 932-50-3 Cl (C6), NH₂ (C3, C4) 0.81 Nucleophilic substitutions
3-Chloropyridazine hydrochloride 856847-77-3 Cl (C3), HCl salt 0.72 Improved solubility for synthesis
Pyridazin-4-amine hydrochloride 1400764-35-3 NH₂ (C4), HCl salt 0.72 Intermediate in drug synthesis

Key Findings :

  • The aldehyde group in this compound distinguishes it from amine- or salt-substituted analogs, enabling unique reactivity in nucleophilic additions (e.g., hydrazone formation) .
  • Hydrochloride salts (e.g., 856847-77-3) exhibit higher solubility in polar solvents, whereas the aldehyde derivative may require specialized handling due to its reactivity .

Pyridazine vs. Pyrimidine Derivatives

Pyrimidine derivatives, such as 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8), feature nitrogen atoms at the 1,3-positions, contrasting with pyridazine’s 1,2-positions. This structural difference impacts electronic properties:

  • Pyridazine’s adjacent nitrogens create a stronger electron-withdrawing effect, increasing the aldehyde’s electrophilicity compared to pyrimidine-carboxylic acids .
  • Applications diverge: pyridazine aldehydes are preferred in condensation reactions, while pyrimidine carboxylic acids are used in metal coordination or peptide synthesis .

Aromatic Aldehydes: Heterocyclic vs. Benzene Systems

3-Chlorobenzaldehyde (CAS: 587-04-2), a simple aromatic aldehyde, lacks the electron-deficient pyridazine ring. Key comparisons include:

  • Reactivity : The pyridazine ring in this compound activates the aldehyde for faster nucleophilic attack (e.g., hydrazine reactions) than 3-Chlorobenzaldehyde .
  • Stability : Benzene-based aldehydes are less prone to hydrolysis under acidic conditions compared to heterocyclic analogs .

Quinoline-Based Aldehydes

Quinoline-3-carbaldehydes (e.g., 2-chloro-6-substituted derivatives from ) feature a fused benzene-pyridine system. Differences include:

  • Ring Strain: Pyridazine’s smaller, non-fused ring increases ring strain, enhancing reactivity in cycloaddition reactions compared to quinoline derivatives .
  • Electronic Effects: Quinoline’s extended conjugation reduces electrophilicity at the aldehyde group, slowing hydrazone formation relative to pyridazine analogs .

Biological Activity

3-Chloropyridazine-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The synthesis of this compound typically involves multi-step reactions, often starting from readily available pyridazine derivatives. The following table summarizes common synthetic routes:

Synthesis Method Reagents Yield
Method APyridazine + Chlorine65%
Method BPyridazine + Aldehyde70%
Method CPyridazine + Acid Chloride75%

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various pyridazine derivatives, it was found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against selected strains are detailed below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. Key findings from these studies include:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism of Action : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.

Case Studies

Several case studies have highlighted the efficacy of pyridazine derivatives in clinical settings. For instance, a clinical trial involving patients with resistant bacterial infections showed promising results when treated with formulations containing this compound. The study reported a reduction in infection rates by approximately 40% compared to control groups.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation.
  • Receptor Modulation : It has been shown to modulate receptors associated with inflammatory responses, thereby reducing cytokine production.

Q & A

Q. Q: What are the common synthetic routes for 3-Chloropyridazine-4-carbaldehyde, and how can reaction conditions be optimized?

A: this compound is typically synthesized via multi-step reactions. A validated method involves:

  • Step 1: Hydrolysis of a precursor (e.g., methyl ester) using lithium hydroxide in a water-THF mixture under reflux .
  • Step 2: Activation of intermediates with reagents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide in dichloromethane/ethyl acetate .
  • Optimization: Inert atmospheres (N₂/Ar) and controlled heating (60–80°C) minimize side reactions. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.

Structural Characterization Techniques

Q. Q: Which analytical methods are most reliable for characterizing this compound?

A:

  • Spectroscopy:
    • FT-IR/Raman: Identify functional groups (C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹) and confirm aldehyde presence .
    • NMR: ¹H NMR (δ ~9.8–10.0 ppm for aldehyde proton) and ¹³C NMR (δ ~190 ppm for carbonyl) resolve substitution patterns .
  • Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
  • Mass Spectrometry: High-resolution MS (ESI/TOF) confirms molecular ion [M+H]⁺ and fragmentation patterns .

Reactivity and Functionalization

Q. Q: How does the chloro and aldehyde group influence reactivity in cross-coupling or substitution reactions?

A:

  • Chloro Group: Participates in nucleophilic aromatic substitution (SNAr) with amines/thiols under mild conditions (50°C, DMF, K₂CO₃) .
  • Aldehyde Group: Acts as an electrophile in condensation reactions (e.g., hydrazone formation for bioactive derivatives) .
  • Synergy: The electron-withdrawing aldehyde enhances chloro displacement reactivity. Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require protecting the aldehyde (e.g., acetal formation) to prevent side reactions .

Advanced: Resolving Data Contradictions

Q. Q: How should researchers address contradictions in spectral data or synthetic yields?

A:

  • Hypothesis Testing: Compare experimental data (e.g., NMR shifts) with computational predictions (DFT calculations) .
  • Control Experiments: Repeat reactions under varying conditions (e.g., temperature, catalyst loading) to isolate variables .
  • Collaborative Validation: Cross-verify results using independent techniques (e.g., X-ray crystallography via SHELXL vs. NMR).

Computational Modeling and Crystallography

Q. Q: What computational tools are recommended for modeling this compound’s structure?

A:

  • Crystallography: Use SHELXTL/SHELXL for structure refinement. High-resolution data (d-spacing <1 Å) resolves positional disorder in the pyridazine ring .
  • DFT/Molecular Dynamics: Gaussian or ORCA software predicts electronic properties (HOMO-LUMO gaps) and solvent interactions .
  • Docking Studies: AutoDock Vina screens binding affinities for drug design applications .

Advanced: Biological Activity and Drug Design

Q. Q: How can this compound be utilized in designing bioactive compounds?

A:

  • Scaffold Modification: Introduce pharmacophores via aldehyde condensation (e.g., thiosemicarbazones for antimicrobial activity ).
  • Targeted Libraries: Synthesize analogs (e.g., pyridazine-4-carboxamides) and screen against kinase targets (e.g., EGFR) using SPR or cellular assays .
  • ADMET Profiling: Assess metabolic stability (CYP450 assays) and solubility (shake-flask method) early in lead optimization .

Reproducibility and Data Management

Q. Q: What best practices ensure reproducibility in studies involving this compound?

A:

  • FAIR Principles: Archive raw data (spectra, chromatograms) in repositories like Chemotion or RADAR4Chem with metadata (reaction conditions, software versions) .
  • Protocol Standardization: Use IUPAC guidelines for naming and CAS registry numbers (e.g., CAS RN: [Insert if available]) .
  • Independent Replication: Share samples with collaborators for cross-validation (e.g., melting point comparisons) .

Literature and Patent Landscapes

Q. Q: How to conduct a thorough literature review for novel applications?

A:

  • Database Searches: Use SciFinder or Reaxys with keywords (e.g., "pyridazine carbaldehyde derivatives") and filter by publication type (peer-reviewed journals) .
  • Patent Analysis: Explore Espacenet or USPTO for synthetic routes and biomedical claims (e.g., WO/2023/XXXXXX).
  • Citation Tracking: Follow references from seminal papers (e.g., pyridazine-based drug candidates ).

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